molecular formula H4Mg2O4Si B3342271 Forsterite (Mg2(SiO4)) CAS No. 15118-03-3

Forsterite (Mg2(SiO4))

Cat. No.: B3342271
CAS No.: 15118-03-3
M. Wt: 144.73 g/mol
InChI Key: ICUHFTWXYNJXLX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Forsterite can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves heating magnesium oxide (MgO) and silicon dioxide (SiO2) powders together at temperatures up to 1525°C . Another approach is the sol-gel method, where magnesium nitrate hexahydrate and tetraethyl orthosilicate are used as precursors. The mixture is hydrolyzed, dried, and calcined at temperatures ranging from 500°C to 1200°C to form forsterite .

Industrial Production Methods: In industrial settings, forsterite is often produced by mixing magnesium oxide and silicon dioxide in specific ratios and heating the mixture at high temperatures. This method ensures the formation of pure forsterite crystals, which are then used in various applications, including refractory materials and ceramics .

Chemical Reactions Analysis

Types of Reactions: Forsterite undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It is relatively stable under normal conditions but can react with certain reagents under specific conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include magnesium oxide, silicon dioxide, and various substituted olivine minerals, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Forsterite has a wide range of scientific research applications due to its unique properties:

Mechanism of Action

The mechanism of action of forsterite in various applications is primarily based on its structural and chemical properties. In biomedical applications, forsterite interacts with biological tissues through surface reactions, promoting cell adhesion and growth. In catalytic applications, forsterite provides active sites for chemical reactions, enhancing reaction rates and selectivity .

Properties

InChI

InChI=1S/2Mg.H4O4Si/c;;1-5(2,3)4/h;;1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUHFTWXYNJXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O[Si](O)(O)O.[Mg].[Mg]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4Mg2O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164726
Record name Forsterite (Mg2(SiO4))
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15118-03-3
Record name Forsterite (Mg2(SiO4))
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015118033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Forsterite (Mg2(SiO4))
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Forsterite (Mg2(SiO4))
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.594
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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